An In-depth Technical Guide to 2,2'-Dichloro-4,4'-bipyridine
An In-depth Technical Guide to 2,2'-Dichloro-4,4'-bipyridine
Introduction: A Strategic Building Block in Modern Chemistry
2,2'-Dichloro-4,4'-bipyridine (CAS No. 53344-74-4) is a specialized heterocyclic compound that serves as a highly valuable building block, or synthon, in the fields of coordination chemistry, organic synthesis, and materials science. Its unique structural and electronic properties, defined by the 4,4'-linkage of the two pyridine rings and the strategic placement of chlorine atoms at the 2 and 2' positions, make it a compelling subject of study for researchers and a versatile tool for drug development professionals.
The two nitrogen atoms allow the molecule to act as a bidentate chelating ligand, binding to a single metal center in a pincer-like fashion to form stable five-membered rings.[1][2] This chelation results in coordination complexes with significantly enhanced stability.[1] The chlorine atoms, positioned ortho to the nitrogen atoms, exert a powerful electron-withdrawing effect.[1] This electronic influence is not a mere structural footnote; it is the core of the molecule's utility, profoundly modulating the properties of the resulting metal complexes and opening avenues for specific catalytic and photophysical applications. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, offering both foundational knowledge and practical, field-proven insights.
Core Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is a prerequisite for any successful research endeavor. The key identifiers and physical characteristics of 2,2'-Dichloro-4,4'-bipyridine are summarized below.
Chemical Structure
The structure of 2,2'-Dichloro-4,4'-bipyridine is foundational to its function. The 4,4'-linkage dictates the spatial orientation of the coordinating nitrogen atoms, while the 2,2'-dichloro substitution governs its electronic profile.
Caption: Molecular structure of 2,2'-Dichloro-4,4'-bipyridine.
Physicochemical Data
The following table consolidates the key physical and chemical properties of the compound, sourced from authoritative chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 53344-74-4 | [3][4][5] |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [3][4][6] |
| Molecular Weight | 225.07 g/mol | [3][6] |
| IUPAC Name | 2-chloro-4-(2-chloro-4-pyridinyl)pyridine | [6] |
| SMILES | Clc1cc(ccn1)-c1ccnc(Cl)c1 | [3] |
| InChIKey | KSELKNWXBOXHEV-UHFFFAOYSA-N | [3][6] |
| Appearance | Off-white crystalline solid (typical) | [7] |
| Storage | Sealed in dry, 2-8°C | [4] |
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. 2,2'-Dichloro-4,4'-bipyridine is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.[8][9]
Hazard Identification and Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[6][8]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[6][8][10] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[6][8] |
Recommended Handling and PPE Protocol
A self-validating safety workflow ensures that risks are inherently minimized through procedural diligence.
Caption: Recommended laboratory workflow for handling 2,2'-Dichloro-4,4'-bipyridine.
Core Protocol Steps:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]
-
Handling Practices : Avoid generating dust.[9] Do not eat, drink, or smoke in the handling area.[8][12] Wash hands thoroughly after handling.[8][9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[4][9]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12]
Synthesis and Functionalization
While numerous methods exist for synthesizing substituted bipyridines, a common approach involves the coupling of pyridine precursors.[13][14] The chlorine atoms on 2,2'-Dichloro-4,4'-bipyridine are susceptible to nucleophilic substitution reactions, allowing for further functionalization and the creation of a diverse library of derivative ligands.[1]
Generalized Synthetic Pathway
The synthesis of dichlorinated bipyridines often involves multi-step processes starting from more common pyridine derivatives. A conceptual workflow is outlined below.
Caption: Conceptual workflow for the synthesis of dichlorinated bipyridines.
Causality Note: The choice of a nickel or palladium catalyst in coupling reactions is driven by their efficiency in forming carbon-carbon bonds between aromatic rings, a cornerstone of modern organic synthesis.[15]
Applications in Coordination Chemistry and Materials Science
The primary application of 2,2'-Dichloro-4,4'-bipyridine is as a specialized ligand in coordination chemistry.[1] The resulting metal complexes have been investigated for use in catalysis, as luminescent materials, and as components of metal-organic frameworks (MOFs).[16][17][18]
Role as a Bidentate Ligand
The molecule chelates to metal ions, forming highly stable complexes. The electron-withdrawing nature of the chlorine atoms decreases the electron density on the pyridine rings and the coordinating nitrogen atoms. This modification of the ligand's electronic properties directly influences the redox potential, photophysical behavior, and catalytic activity of the resulting metal complex.
Caption: Chelation of a metal ion (Mⁿ⁺) by 2,2'-Dichloro-4,4'-bipyridine.
Experimental Protocol: Synthesis of a Platinum(II) Complex
This protocol provides a representative method for using 2,2'-Dichloro-4,4'-bipyridine to synthesize a coordination complex, adapted from procedures for similar bipyridine ligands.[17]
Objective: To synthesize Dichloro(2,2'-dichloro-4,4'-bipyridine)platinum(II).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
2,2'-Dichloro-4,4'-bipyridine (the ligand)
-
Deionized water
-
Acetone
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Solution Preparation: In separate flasks, dissolve an equimolar amount of K₂PtCl₄ in deionized water and the 2,2'-Dichloro-4,4'-bipyridine ligand in acetone.[17] Gently heat both solutions to approximately 60°C to ensure complete dissolution.
-
Reaction: Mix the two solutions and reflux the mixture for 8-12 hours at 60-70°C. A precipitate will form as the product is typically insoluble in the reaction mixture.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with water, diethyl ether, and then hexanes to remove unreacted starting materials and impurities.[17]
-
Purification (Optional): The product can be further purified by dissolving it in a minimal amount of a suitable solvent like dichloromethane (DCM), filtering out any insoluble material, and then carefully recrystallizing by slow evaporation or vapor diffusion with a less polar solvent.[17]
-
Characterization: Confirm the identity and purity of the final complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Experimental Insight: The choice of K₂PtCl₄ as the platinum source is standard for synthesizing Pt(II) complexes. The reflux condition provides the necessary activation energy for the ligand exchange reaction to proceed to completion. The washing steps are critical for removing both inorganic salts (K₂PtCl₄) and excess organic ligand.
Relevance in Drug Discovery and Organic Synthesis
While direct applications as a therapeutic agent are not widely documented, 2,2'-Dichloro-4,4'-bipyridine is a crucial intermediate. Bipyridine-containing molecules have shown a range of biological activities, including antimicrobial and antitumor properties.[19][20] The ability to functionalize the 2,2'-dichloro positions allows medicinal chemists to use this scaffold to synthesize more complex molecules with potential therapeutic benefits.[16] It serves as a foundational building block for creating novel ligands for metal-based drugs or for constructing complex organic molecules through cross-coupling reactions.[15][16]
Conclusion
2,2'-Dichloro-4,4'-bipyridine is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value lies in the precise interplay between its chelating ability and the strong electronic influence of its chloro substituents. For researchers in coordination chemistry, it offers a scaffold for creating complexes with tailored electronic and photophysical properties. For scientists in organic synthesis and drug discovery, it is a versatile intermediate, providing a robust platform for constructing complex, high-value molecules. A thorough understanding of its properties, safe handling procedures, and reactivity is essential for unlocking its full potential in advancing chemical innovation.
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